molecular formula C7H5ClN4O B11925368 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1364890-20-9

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11925368
CAS No.: 1364890-20-9
M. Wt: 196.59 g/mol
InChI Key: DHAHAGXGYJBYES-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a carboxamide group at the 3-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloropyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

1364890-20-9

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C7H5ClN4O/c8-5-1-2-12-7(11-5)4(3-10-12)6(9)13/h1-3H,(H2,9,13)

InChI Key

DHAHAGXGYJBYES-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)N)N=C1Cl

Origin of Product

United States

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